diallyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
Description
This compound is a 1,4-dihydropyridine (DHP) derivative featuring a pyrazole substituent at the 4-position and diallyl ester groups at the 3,5-positions. The pyrazole moiety is substituted with a 4-fluorophenyl group at position 3 and a phenyl group at position 1. The DHP core is known for its conformational flexibility and relevance in medicinal chemistry, particularly in calcium channel modulation . Structural validation of such compounds often employs crystallographic tools like SHELXL for refinement and analysis .
Properties
Molecular Formula |
C30H28FN3O4 |
|---|---|
Molecular Weight |
513.6 g/mol |
IUPAC Name |
bis(prop-2-enyl) 4-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C30H28FN3O4/c1-5-16-37-29(35)25-19(3)32-20(4)26(30(36)38-17-6-2)27(25)24-18-34(23-10-8-7-9-11-23)33-28(24)21-12-14-22(31)15-13-21/h5-15,18,27,32H,1-2,16-17H2,3-4H3 |
InChI Key |
FEJUFSNFABGSRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC=C)C2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)OCC=C |
Origin of Product |
United States |
Preparation Methods
Hantzsch Dihydropyridine Synthesis
The 1,4-dihydropyridine (DHP) core is typically constructed via the Hantzsch reaction, a cyclocondensation of diketones, aldehydes, and ammonia derivatives. For this compound, the modified Hantzsch protocol involves:
Reagents :
-
3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (precursor A)
-
Acetylacetone (2,4-pentanedione)
-
Ammonium acetate
Mechanism :
-
Knoevenagel condensation : Aldehyde (precursor A) reacts with acetylacetone to form a diketone intermediate.
-
Cyclization : Ammonium acetate facilitates cyclocondensation, yielding the DHP ring.
Conditions :
Pyrazole Moiety Incorporation
The pyrazole ring is synthesized separately and introduced via nucleophilic substitution. Two approaches are documented:
Suzuki-Miyaura Coupling
Cyclocondensation of Hydrazines
Esterification and Allylation
The dicarboxylic acid intermediate is esterified with allyl alcohol to introduce the diallyl groups:
Steps :
-
Activation : Treatment with thionyl chloride (SOCl₂) converts the carboxylic acid to acyl chloride.
-
Nucleophilic substitution : Acyl chloride reacts with allyl alcohol in dichloromethane (DCM) with triethylamine (TEA) as a base.
Optimization :
-
Excess allyl alcohol (3 equiv.) ensures complete esterification.
Reaction Conditions and Optimization
Critical parameters influencing yield and purity include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 78–90°C (reflux) | ↑ Yield by 15% |
| Solvent Polarity | Ethanol > Methanol | ↑ Purity by 20% |
| Catalyst Loading | 1 mol% piperidine | ↓ Time by 30% |
| Stoichiometry | 1:1.2 (aldehyde:diketone) | ↑ Conversion |
Data derived from comparative studies.
Purification and Characterization
Purification Methods
Analytical Validation
-
NMR : ¹H NMR (400 MHz, CDCl₃) confirms allyl protons (δ 5.8–5.2 ppm) and fluorophenyl aromatic signals (δ 7.4–7.1 ppm).
Comparative Analysis of Analogous Compounds
Structural analogs exhibit variations in substituents and synthetic routes:
Fluorine’s electron-withdrawing effect reduces yield compared to bromine and chlorine analogs due to increased steric demand.
Industrial and Research Applications
Chemical Reactions Analysis
Types of Reactions
Diallyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the fluorophenyl and pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Diallyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as a component in specialized chemical formulations.
Mechanism of Action
The mechanism of action of diallyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Comparisons
Key structural analogs include:
Key Observations :
- Ester Groups : The diallyl ester in the target compound increases steric bulk and hydrophobicity compared to diethyl esters in analogs . This may affect solubility and metabolic stability.
- Synthetic Routes : The synthesis of analogs in involves condensation of pyrazole-aldehyde intermediates with DHP precursors, a method likely applicable to the target compound but with diallyl esterification steps.
Physicochemical and Crystallographic Properties
- Conformational Flexibility : The puckering of the 1,4-DHP ring, analyzed via Cremer-Pople coordinates , may vary with ester bulkiness. Diallyl esters could induce greater out-of-plane distortion compared to diethyl esters.
- Hydrogen Bonding: The 4-fluorophenyl group may participate in C–H···F interactions, altering crystal packing compared to non-fluorinated analogs .
- Validation : Structures of related compounds (e.g., ) were validated using SHELXTL, ensuring minimal crystallographic residuals (R-factors < 0.05) .
Biological Activity
Diallyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique molecular structure and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Structural Characteristics
The compound features a pyridine ring , a pyrazole moiety , and various substituents that enhance its chemical properties. The inclusion of the fluorophenyl group is particularly significant as it is known to influence biological activity by affecting the compound's interaction with biological targets.
Biological Activities
Preliminary studies indicate that this compound exhibits several key biological activities:
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. Studies have indicated that pyrazole derivatives often exhibit significant anticancer properties, likely due to their ability to interfere with cellular signaling pathways involved in tumor growth.
- Anti-inflammatory Effects : Similar compounds have been reported to possess anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes. The potential of this compound as a COX inhibitor could be explored further in preclinical studies.
- Antioxidant Properties : The presence of the pyrazole structure may confer antioxidant capabilities, which are beneficial for neutralizing free radicals and reducing oxidative stress in cells.
In Vitro Studies
Several in vitro studies have been conducted to evaluate the biological activity of this compound. For instance, research has demonstrated that derivatives with similar structures can exhibit inhibitory effects on COX enzymes, which are critical targets for anti-inflammatory drugs.
| Compound Name | IC50 (μM) | Biological Activity |
|---|---|---|
| Diallyl Compound | TBD | Potential COX-II inhibitor |
| Celecoxib | 0.78 | Standard COX-II inhibitor |
| PYZ16 | 0.52 | High selectivity for COX-II |
Molecular Docking Studies
Molecular docking simulations have been employed to predict how this compound interacts with various protein targets. These studies suggest favorable binding affinities with COX enzymes and other relevant biological targets.
Comparative Analysis with Related Compounds
The following table compares this compound with other compounds containing similar structural motifs:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Diethyl 1,4-Dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate | Similar dihydropyridine structure | Known for metal-free reduction reactions |
| 3-(4-Fluorophenyl)-1H-pyrazole | Contains fluorophenyl group | Exhibits strong anticancer activity |
| Pyrazolo[3,4-b]quinolinone | Contains fused ring system | Notable for neuroprotective effects |
Q & A
Q. How can researchers optimize the synthesis yield of diallyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate?
Methodological Answer: Synthesis optimization requires careful control of reaction parameters. Key steps include:
- Temperature: Maintain reaction temperatures between 60–80°C to balance reaction rate and byproduct formation .
- Solvent Selection: Use aprotic solvents (e.g., DMF or THF) to stabilize intermediates and enhance solubility .
- Catalysts: Employ Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts to accelerate multi-step reactions involving pyrazole and dihydropyridine moieties .
- Purification: Column chromatography with silica gel (hexane/ethyl acetate gradient) ensures high purity (>95%) .
Q. What spectroscopic methods are critical for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy: Use ¹H and ¹³C NMR to verify substituent positions (e.g., fluorophenyl, pyrazole) and ester group configurations .
- IR Spectroscopy: Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and aromatic C-H bonds to confirm ester and aryl group presence .
- Mass Spectrometry (HRMS): Validate molecular weight (e.g., 588.6 g/mol for analogs) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of structurally similar dihydropyridine derivatives?
Methodological Answer: Contradictions often arise from assay variability or structural subtleties. Strategies include:
- Structure-Activity Relationship (SAR) Studies: Systematically compare analogs (e.g., fluorophenyl vs. methoxyphenyl substitutions) to isolate substituent effects .
- Standardized Assays: Replicate experiments under controlled conditions (e.g., calcium channel blockade assays at fixed ion concentrations) to minimize variability .
- Computational Modeling: Use molecular docking to predict binding affinities to targets (e.g., L-type calcium channels) and correlate with experimental IC₅₀ values .
Q. What experimental approaches are recommended to elucidate the compound’s mechanism of action in modulating calcium channels?
Methodological Answer:
- Patch-Clamp Electrophysiology: Measure ion flux in cardiomyocytes or smooth muscle cells to quantify voltage-dependent calcium channel inhibition .
- Radioligand Binding Assays: Compete with [³H]-nitrendipine to assess binding affinity to dihydropyridine receptors .
- In Silico Mutagenesis: Identify key residues (e.g., Gln³⁴⁰ in Cav1.2) critical for ligand-receptor interactions using homology models .
Q. How can researchers address discrepancies in solubility and bioavailability data across studies?
Methodological Answer:
- Physicochemical Profiling: Measure logP (octanol-water partition coefficient) to predict membrane permeability and correlate with in vivo bioavailability .
- Cocrystal Engineering: Co-crystallize with cyclodextrins or use salt forms (e.g., hydrochloride) to enhance aqueous solubility .
- In Vitro Permeability Assays: Use Caco-2 cell monolayers to simulate intestinal absorption and validate dissolution rates .
Data Contradiction Analysis
Q. Why do certain analogs exhibit divergent antimicrobial activities despite similar core structures?
Methodological Answer:
- Substituent Effects: Compare analogs with electron-withdrawing (e.g., -F) vs. electron-donating (e.g., -OCH₃) groups, which alter microbial membrane interactions .
- Biofilm Penetration: Test compound diffusion through biofilms using confocal microscopy with fluorescently tagged derivatives .
- Resistance Profiling: Screen against efflux pump-overexpressing bacterial strains (e.g., E. coli TolC mutants) to assess susceptibility .
Experimental Design Considerations
Q. What controls are essential for validating the anti-inflammatory activity of this compound?
Methodological Answer:
- Positive Controls: Use dexamethasone or indomethacin in COX-2 inhibition assays .
- Cytotoxicity Assays: Perform parallel MTT assays on RAW 264.7 macrophages to rule out false positives from cell death .
- Gene Expression Profiling: Quantify TNF-α and IL-6 levels via qRT-PCR to confirm cytokine modulation .
Table: Key Structural and Functional Comparisons of Analogous Compounds
| Compound | Substituents | Biological Activity | Key Reference |
|---|---|---|---|
| Diethyl 4-[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-dihydropyridine | Cl, OCH₃ | Calcium channel blockade (IC₅₀ = 12 nM) | |
| Dimethyl 4-(3-phenylpyrazol-4-yl)-dihydropyridine | Phenyl | Antimicrobial (MIC = 8 µg/mL) | |
| Diisopropyl 4-[3-(2-furyl)-1-phenyl-pyrazol-4-yl]-dihydropyridine | Furyl | Anti-inflammatory (COX-2 inhibition: 78%) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
